molecular formula C10H14O3 B1589634 1-(4-Methoxyphenoxy)-2-propanol CAS No. 42900-54-9

1-(4-Methoxyphenoxy)-2-propanol

Cat. No.: B1589634
CAS No.: 42900-54-9
M. Wt: 182.22 g/mol
InChI Key: VRJJZESAMSRBTH-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenoxy)-2-propanol is an organic compound with the molecular formula C₁₂H₁₄O₃. It is characterized by a phenolic ether structure, where a methoxy group is attached to the para position of a phenyl ring, which is further connected to a propanol moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Methoxyphenoxy)-2-propanol can be synthesized through several synthetic routes. One common method involves the reaction of 4-methoxyphenol with epichlorohydrin followed by a nucleophilic substitution reaction with propanol. The reaction conditions typically require a strong base, such as sodium hydroxide, and are conducted under reflux to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. Additionally, purification steps, such as distillation and crystallization, are employed to obtain the final product.

Chemical Reactions Analysis

1-(4-Methoxyphenoxy)-2-propanol undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form 1-(4-methoxyphenoxy)propanal using oxidizing agents like chromium trioxide or potassium permanganate.

  • Reduction: Reduction reactions can convert the compound to 1-(4-methoxyphenoxy)propane using reducing agents such as lithium aluminum hydride.

  • Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of esters or ethers.

Common Reagents and Conditions:

  • Oxidation: Chromium trioxide (CrO₃), potassium permanganate (KMnO₄)

  • Reduction: Lithium aluminum hydride (LiAlH₄)

  • Substitution: Various alkyl halides and strong bases

Major Products Formed:

  • Oxidation: 1-(4-methoxyphenoxy)propanal

  • Reduction: 1-(4-methoxyphenoxy)propane

  • Substitution: Ethers and esters

Scientific Research Applications

1-(4-Methoxyphenoxy)-2-propanol has several scientific research applications across various fields:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound is used in the study of enzyme inhibition and receptor binding assays.

  • Industry: It is utilized in the production of polymers and as a solvent in various industrial processes.

Comparison with Similar Compounds

  • 1-(4-Methoxyphenyl)ethanol

  • 1-(4-Methoxyphenoxy)propane

  • p-Methoxyphenyl phenyl ether

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Properties

IUPAC Name

1-(4-methoxyphenoxy)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c1-8(11)7-13-10-5-3-9(12-2)4-6-10/h3-6,8,11H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRJJZESAMSRBTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=CC=C(C=C1)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20444306
Record name 1-(4-Methoxyphenoxy)-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20444306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42900-54-9
Record name 1-(4-Methoxyphenoxy)-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20444306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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